3,3-difluorocycloheptan-1-ol
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Overview
Description
3,3-Difluorocycloheptan-1-ol is an organic compound with the molecular formula C7H12F2O It is a cycloheptanol derivative where two hydrogen atoms on the cycloheptane ring are replaced by fluorine atoms at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluorocycloheptan-1-ol typically involves the fluorination of cycloheptanol derivatives. One common method is the deoxyfluorination of cycloheptanone using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorocycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3-difluorocycloheptanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert it back to cycloheptanol or other reduced derivatives using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination
Major Products:
Oxidation: 3,3-Difluorocycloheptanone.
Reduction: Cycloheptanol.
Substitution: 3,3-Difluorocycloheptyl chloride or bromide
Scientific Research Applications
3,3-Difluorocycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with improved metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and surfactants
Mechanism of Action
The mechanism of action of 3,3-difluorocycloheptan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes and receptors by forming strong hydrogen bonds and dipole interactions. This can lead to inhibition or modulation of enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
3,3-Difluorocyclohexanol: Similar structure but with a six-membered ring.
3,3-Difluorocyclooctanol: Similar structure but with an eight-membered ring.
3,3-Difluorocyclopentanol: Similar structure but with a five-membered ring
Uniqueness: 3,3-Difluorocycloheptan-1-ol is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its analogs. This can result in different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2606740-90-1 |
---|---|
Molecular Formula |
C7H12F2O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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